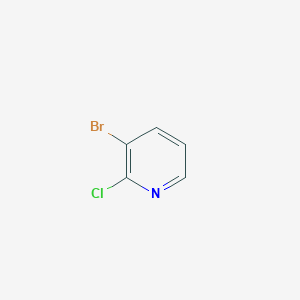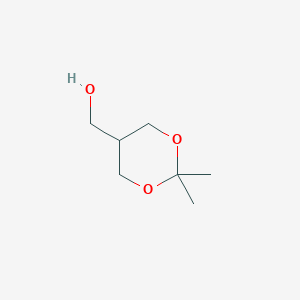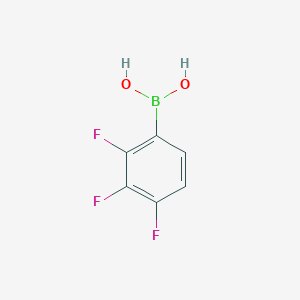
2-Desacetoxy Prasugrel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desacetoxy Prasugrel is a synthetic intermediate used in the preparation of Prasugrel, an antiplatelet agent. The compound is characterized by its molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is primarily utilized in the pharmaceutical industry for the synthesis of Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desacetoxy Prasugrel involves multiple steps, starting from readily available starting materials. One common route includes the reaction of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine derivative under specific conditions to yield the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反应分析
Types of Reactions: 2-Desacetoxy Prasugrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
科学研究应用
2-Desacetoxy Prasugrel has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of Prasugrel, aiding in the study of antiplatelet agents.
Biology: The compound is used in research to understand the biochemical pathways involved in platelet aggregation.
Medicine: It contributes to the development of therapeutic agents for preventing thrombotic events.
作用机制
2-Desacetoxy Prasugrel itself does not exhibit pharmacological activity but is a precursor to Prasugrel. Prasugrel, once metabolized in the liver, irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets. This binding inhibits platelet aggregation, thereby preventing the formation of blood clots. The active metabolite of Prasugrel blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
相似化合物的比较
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a reversible binding mechanism.
Uniqueness: 2-Desacetoxy Prasugrel is unique due to its specific role as an intermediate in the synthesis of Prasugrel. Unlike Clopidogrel and Ticagrelor, which are active drugs, this compound is not used directly as a therapeutic agent but is crucial for the production of Prasugrel .
属性
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)




![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
